molecular formula C16H19F2NO2 B2681145 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one CAS No. 2320518-79-2

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one

Cat. No.: B2681145
CAS No.: 2320518-79-2
M. Wt: 295.33
InChI Key: DIGXKXKANSEUTQ-UHFFFAOYSA-N
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Description

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one is a complex organic compound featuring a bicyclic structure with nitrogen and fluorine atoms. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . Key steps often involve cycloaddition reactions and desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one is unique due to its specific fluorine substitutions and bicyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2/c1-10(21-15-5-3-2-4-14(15)18)16(20)19-12-6-7-13(19)9-11(17)8-12/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGXKXKANSEUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)F)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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